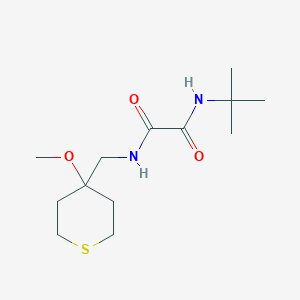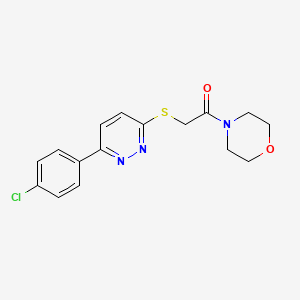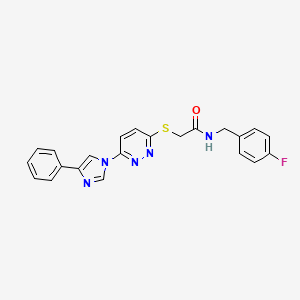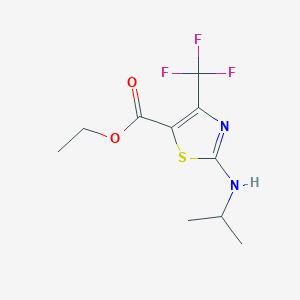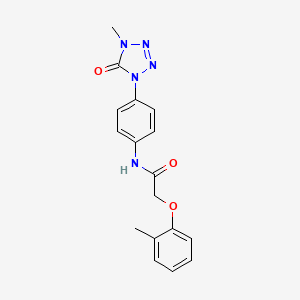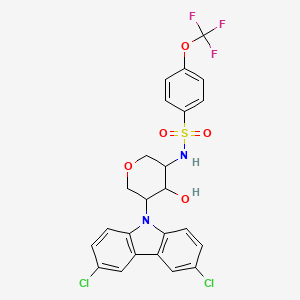![molecular formula C31H35N3O7S B2780690 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate CAS No. 361159-16-2](/img/structure/B2780690.png)
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C31H35N3O7S and its molecular weight is 593.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
- Aromatic sulfonamide inhibitors, similar in structure to the compound , have been studied for their effectiveness in inhibiting various carbonic anhydrase (CA) isoenzymes. These compounds displayed nanomolar half-maximal inhibitory concentration (IC50) values ranging from 58 to 740 nmol/L, indicating their potential in targeting isoenzymes such as hCA I, II, IV, and XII with varying affinities (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibacterial Properties
- Derivatives of 4-(2-aminoethyl)morpholine, structurally related to the compound of interest, have demonstrated notable antibacterial activity. These compounds exhibited good inhibitory action against various strains of gram-negative bacteria, highlighting their potential as antimicrobial agents (Aziz‐ur‐Rehman et al., 2016).
Anticancer Activities
- Morpholin-4-yl benzo[h]quinazolin-4(3H)-one derivatives, closely related to the compound , have been synthesized and evaluated for potential cytotoxicity against cancer cell lines such as A549 and HT29. Some of these derivatives demonstrated interesting anticancer activities, suggesting their relevance in oncological research (Nowak et al., 2014).
Synthesis and Characterization for Antimicrobial Agents
- New quinazolines, which share a structural similarity with the compound , have been synthesized and characterized for their antimicrobial properties. These compounds were tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Physicochemical Properties and Biodegradability
- Studies on 4-benzyl-4-methylmorpholinium salts, related to the compound , focused on their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These studies are important for understanding the environmental impact and safety profile of such compounds (Pernak et al., 2011).
Cytotoxicity and Docking Simulation in Cancer Research
- Coupled ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate derivatives have been evaluated for in vitro antitumor screening against various cancer cell lines. These studies included molecular docking simulations to understand the binding affinity towards cancer proteins, making them relevant in cancer research (Saleh et al., 2020).
properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(dipropylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O7S/c1-3-14-33(15-4-2)42(38,39)23-10-8-22(9-11-23)31(37)41-21-18-34-29(35)25-7-5-6-24-27(32-16-19-40-20-17-32)13-12-26(28(24)25)30(34)36/h5-13H,3-4,14-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDPKXFAMVWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)
![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)
